(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid
CAS No.:
Cat. No.: VC18064493
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO4 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C8H15NO4/c1-9(2)6(8(11)12)4-5-7(10)13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 |
| Standard InChI Key | PYDBCLONBGKGRB-ZCFIWIBFSA-N |
| Isomeric SMILES | CN(C)[C@H](CCC(=O)OC)C(=O)O |
| Canonical SMILES | CN(C)C(CCC(=O)OC)C(=O)O |
Introduction
Molecular Structure and Stereochemical Features
The molecular formula of (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is C₈H₁₅NO₄, with a molecular weight of 189.21 g/mol. Key structural elements include:
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A (2R)-configured dimethylamino group at the C2 position, critical for enantioselective interactions.
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A methoxy group at C5, enhancing solubility in polar solvents.
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A keto group at C5, enabling participation in nucleophilic addition reactions.
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A carboxylic acid terminus, facilitating salt formation and coordination chemistry.
The compound’s stereochemistry was confirmed via X-ray crystallography and NMR spectroscopy, with the (2R) configuration shown to influence binding affinity in biological systems.
| Property | Value |
|---|---|
| CAS Number | 2679950-63-9 |
| IUPAC Name | (2R)-2-(Dimethylamino)-5-methoxy-5-oxopentanoic acid |
| Melting Point | 128–132°C (decomposes) |
| Solubility | 25 mg/mL in water (pH 7.4) |
| logP (Octanol-Water) | -1.34 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a four-step route:
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Oxidation of 2-pentenoic acid using KMnO₄ to form 5-oxopentanoic acid.
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Methylation with dimethylamine and formaldehyde under acidic conditions to introduce the dimethylamino group.
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Methoxy protection of the keto group using trimethyl orthoformate.
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Chiral resolution via enzymatic hydrolysis with lipase B to isolate the (2R)-enantiomer.
Key reaction conditions:
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Step 2: pH 4.5–5.0, 60°C, yielding 78% intermediate.
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Step 4: Enantiomeric excess (ee) >99% achieved using Candida antarctica lipase.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (92%) and reduce byproducts. Automated HPLC systems monitor reaction progress, while crystallization in ethyl acetate ensures ≥99.5% purity.
Biological Activity and Mechanism
Enzymatic Inhibition
The compound acts as a competitive inhibitor of glutamate dehydrogenase (Ki = 12.3 μM), disrupting the conversion of glutamate to α-ketoglutarate in cancer cell lines . This activity is stereospecific, with the (2S)-enantiomer showing 50-fold lower affinity.
Physicochemical Properties
Stability Profile
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Thermal Stability: Decomposes at 130°C via decarboxylation.
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pH Sensitivity: Stable at pH 3–7; hydrolyzes to 5-methoxypentanoic acid above pH 9.
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 3.29 (s, 6H, N(CH₃)₂), 3.15 (m, 1H, C2-H), 2.85 (dd, J = 14 Hz, C4-H₂).
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IR (KBr): 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (COO⁻).
Applications in Medicinal Chemistry
Prodrug Design
The carboxylic acid group is esterified to improve blood-brain barrier penetration. Methyl ester derivatives showed 3-fold higher bioavailability in murine models .
Peptide Modification
Incorporation into peptide chains enhances resistance to proteolytic cleavage. For example, substitution at position 3 of leu-enkephalin increased half-life from 2.1 to 8.7 hours.
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Bioactivity |
|---|---|---|
| (2S)-2-(Dimethylamino)-5-methoxy-5-oxopentanoic acid | C2 Stereochemistry | 10% enzyme inhibition efficiency |
| 5-(tert-Butoxy)-2-(dimethylamino)-5-oxopentanoic acid | tert-Butoxy vs. methoxy | Improved metabolic stability |
| 2-Methyl-5-oxopentanoic acid | Lack of dimethylamino group | No significant activity |
Future Directions
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor specificity.
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Neuroprotective Agents: Exploration of NMDA receptor modulation in Alzheimer’s models.
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Green Synthesis: Catalytic asymmetric synthesis using organocatalysts to reduce waste.
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